6-Methyl-6,9-diazaspiro[4.5]decane
Overview
Description
6-Methyl-6,9-diazaspiro[45]decane is a spiro compound characterized by its unique bicyclic structure, which includes a spiro junction where two rings are connected through a single atom
Mechanism of Action
Target of Action
Similar compounds, such as 8,9,10-trihydroxy-7-hydroxymethyl-3-methyl-6-oxa-1,3-diaza-spiro [45]decane-2,4-dione, have been found to target the Glycogen phosphorylase, muscle form in humans .
Mode of Action
The exact mode of action of 6-Methyl-6,9-diazaspiro[4It’s likely that it interacts with its target protein to modulate its activity, leading to downstream effects on cellular processes .
Biochemical Pathways
The specific biochemical pathways affected by 6-Methyl-6,9-diazaspiro[4Given its potential target, it may influence pathways related toglycogen metabolism .
Result of Action
The molecular and cellular effects of 6-Methyl-6,9-diazaspiro[4Based on its potential target, it may influenceglycogen metabolism at the cellular level .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 6-Methyl-6,9-diazaspiro[4.5]decane . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-6,9-diazaspiro[4.5]decane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of acetone, potassium carbonate, and tetrabutylammonium bromide, followed by refluxing for several hours . Another method includes the use of triflouroacetic anhydride in tetrahydrofuran, cooled to 0–5°C, and ammonium bicarbonate . These reactions are carefully controlled to ensure the formation of the desired spiro compound.
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-6,9-diazaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and alkylation reactions are typical, using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
6-Methyl-6,9-diazaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its anticonvulsant properties and potential use in treating neurological disorders.
Industry: Utilized in the development of new materials with unique structural properties.
Comparison with Similar Compounds
6-Methyl-6,9-diazaspiro[4.5]decane can be compared with other spiro compounds such as:
8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione: This compound has a similar spiro structure but includes additional functional groups that may confer different chemical and biological properties.
6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione:
The uniqueness of this compound lies in its specific structural features and the versatility of its chemical reactivity, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
6-methyl-6,9-diazaspiro[4.5]decane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-11-7-6-10-8-9(11)4-2-3-5-9/h10H,2-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTCFJXNEWPIQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCC12CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001296907 | |
Record name | 6-Methyl-6,9-diazaspiro[4.5]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001296907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933689-92-0 | |
Record name | 6-Methyl-6,9-diazaspiro[4.5]decane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=933689-92-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methyl-6,9-diazaspiro[4.5]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001296907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methyl-6,9-diazaspiro[4.5]decane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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